molecular formula C12H14N4O2S B2822920 ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 692275-81-3

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2822920
CAS RN: 692275-81-3
M. Wt: 278.33
InChI Key: XEMLMHRALIWOFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a related compound with a molecular weight of 156.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, has been characterized . The InChI code is 1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, a related compound, is a liquid at room temperature with a melting point of 32-34°C .

Scientific Research Applications

Anticancer Research:

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise as a potential anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and PC-3. Notably, derivatives like 2-(4-bromophenyl)triazole and 2-(anthracen-9-yl)triazole demonstrated excellent potency against MCF-7 cells, outperforming doxorubicin .

Anti-Inflammatory Properties:

Tetrazoles, including this compound, exhibit anti-inflammatory activity. Their planar structure allows for favorable receptor–ligand interactions, and tetrazolate anions are more lipid-soluble than carboxylic acids. This property facilitates better penetration through cell membranes, making them potential candidates for anti-inflammatory drug development .

Antibacterial Activity:

Research has explored the antimicrobial potential of tetrazole derivatives. While specific studies on this compound are limited, related tetrazoles have demonstrated antibacterial effects against various microorganisms. Further investigations could reveal its efficacy against specific bacterial strains .

Antifungal Applications:

Tetrazoles have also been investigated for their antifungal properties. Although direct data on this compound are scarce, its structural similarity to other tetrazoles suggests potential antifungal activity. Researchers may explore its effectiveness against fungal pathogens .

Analgesic and Anti-Nociceptive Effects:

Tetrazoles, including ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been studied for their analgesic properties. These compounds may modulate pain perception pathways, making them relevant in pain management research .

Other Useful Applications:

Beyond the mentioned fields, tetrazoles find applications in photography, as growth hormones, and as platforms for virtual screening. While specific studies on this compound are limited, its versatile chemistry suggests potential in diverse areas .

Safety and Hazards

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLMHRALIWOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331545
Record name ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

692275-81-3
Record name ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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